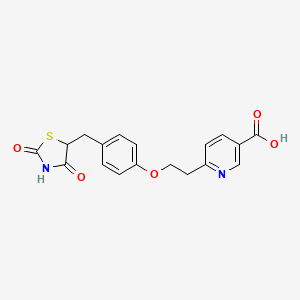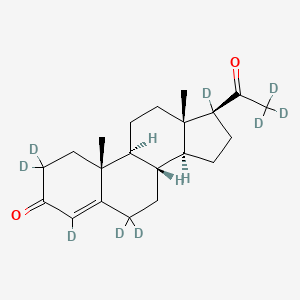
(+/-)-ortho-Cotinine Perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Perchlorate salts are typically manufactured through the process of electrolysis, which involves oxidizing aqueous solutions of corresponding chlorates . They can also be produced by reacting perchloric acid with bases, such as ammonium hydroxide or sodium hydroxide .Molecular Structure Analysis
A perchlorate is a chemical compound containing the perchlorate ion, ClO4−, the conjugate base of perchloric acid . As counterions, there can be metal cations, quaternary ammonium cations or other ions .Chemical Reactions Analysis
Perchlorate is a strong oxidizing agent, but it is nonlabile, meaning it is very slow to react . It is known to inhibit iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones .Physical And Chemical Properties Analysis
Perchlorate is a negatively charged molecule made of one chlorine atom and four oxygen atoms . It is highly soluble in water .Mecanismo De Acción
Target of Action
The primary target of (+/-)-ortho-Cotinine Perchlorate is the thyroid gland , specifically the sodium-iodide symporter (NIS) . The NIS is responsible for the uptake of iodide, which is a crucial step in the production of thyroid hormones .
Mode of Action
This compound acts as an ionic inhibitor that antagonizes iodine transport into thyrocytes, thereby hampering thyroid hormone synthesis . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the NIS without being translocated into the thyroid follicular cell .
Biochemical Pathways
The inhibition of iodide uptake by this compound affects the thyroid hormone synthesis pathway . This disruption can lead to a decrease in the production of thyroid hormones, which play crucial roles in growth, metabolism, and development .
Pharmacokinetics (ADME Properties)
They are also known to be very persistent in the environment and are slowly degraded .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of thyroid function. By inhibiting iodide uptake, perchlorate can lead to a decrease in the production of thyroid hormones . This can potentially lead to hypothyroidism and other thyroid-related disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, areas with high nitrate and nitrite concentrations in water and soil can negatively affect its function . Furthermore, exposure to endocrine-disrupting chemicals, including perchlorate, can alter thyroid function in various ways .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidin-2-one;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8;2-1(3,4)5/h2-4,7,9H,5-6H2,1H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBHODDUTYMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC=CC=N2.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)



![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)


